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Compound of Interest

Compound Name: AzGGK

Cat. No.: B1192226 Get Quote

An initial search for information regarding "AzGGK" as an inflammasome inhibitor did not yield

relevant results in the context of inflammasome modulation. The primary application of AzGGK
appears to be in the field of protein engineering, specifically for site-specific protein

ubiquitination.[1][2] Therefore, this guide will focus on a well-characterized inflammasome

inhibitor, MCC950 (also known as CRID3), and compare it with other alternative compounds

that target the inflammasome pathway.

The inflammasome is a multi-protein complex that plays a crucial role in the innate immune

system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-

1β and IL-18.[3][4] Dysregulation of the inflammasome, particularly the NLRP3 inflammasome,

is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic

intervention.[5][6] This guide provides a comparative overview of MCC950, a potent NLRP3

inhibitor, and discusses its limitations and alternative compounds with supporting experimental

data.

MCC950 (CRID3): A Potent NLRP3 Inhibitor
MCC950 is a diarylsulfonylurea-containing compound that has been extensively studied as a

potent and selective inhibitor of the NLRP3 inflammasome.[7][8] It effectively blocks NLRP3-

induced IL-1β production in response to various stimuli.[3]

MCC950 directly targets the NACHT domain of NLRP3, specifically the Walker B motif, which is

responsible for ATP hydrolysis.[9] By binding to this site, MCC950 locks NLRP3 in an inactive
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conformation, preventing its oligomerization and the subsequent assembly of the

inflammasome complex.[3][9]
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Figure 1: NLRP3 Inflammasome Activation and MCC950 Inhibition.

Limitations of MCC950
Despite its potency and specificity for NLRP3, MCC950 has several limitations:

Reduced Efficacy Against CAPS Mutants: Cryopyrin-Associated Periodic Syndromes (CAPS)

are a group of autoinflammatory diseases caused by gain-of-function mutations in the

NLRP3 gene. Studies have shown that MCC950 is less effective at inhibiting inflammasome

activation in mouse models of CAPS and in cells from CAPS patients.[8][10] This is because

many of these mutations are located in or near the NACHT domain, potentially altering the

binding site for MCC950.[8]

Off-Target Effects: Recent studies have identified carbonic anhydrases (CAs), specifically

CA1 and CA2, as off-target of MCC950.[11][12] MCC950 was found to inhibit the enzymatic

activity of these CAs, which could lead to unintended physiological effects.[10][11]

Potential for Off-Target Effects via Retroactivity: While not specific to MCC950, kinase

inhibitors, in general, can produce off-target effects through retroactivity, where a

downstream perturbation can affect upstream components of a signaling pathway.[13] This is

a theoretical consideration for any targeted therapy.

Alternative Compounds and Their Mechanisms
The limitations of MCC950 have driven the search for alternative inflammasome inhibitors.

These can be broadly categorized based on their target within the inflammasome pathway.

Several other compounds, both natural and synthetic, have been identified as direct inhibitors

of NLRP3, often with different binding sites or mechanisms compared to MCC950.

Oridonin: A natural diterpenoid that covalently binds to cysteine 279 in the NACHT domain of

NLRP3, thereby blocking the interaction between NLRP3 and NEK7, a kinase required for

NLRP3 activation.[5]

Tranilast: An antiallergic drug that has been shown to inhibit NLRP3 oligomerization by

binding to the NACHT domain, but independently of ATPase activity.[6]

Targeting the adaptor protein ASC is another strategy to block inflammasome activation.
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CRID3 (in some contexts): While primarily known as an NLRP3 inhibitor, some studies

suggest that CRID3 can also inhibit the formation of ASC specks in response to both NLRP3

and AIM2 stimulation.[14][15]

Lycorine: An alkaloid that targets the pyrin domain (PYD) of ASC, disrupting the interaction

between NLRP3 and ASC.[5]

Directly inhibiting the effector caspase-1 can block the processing of pro-inflammatory

cytokines.

Belnacasan (VX-765): A selective and orally bioavailable inhibitor of caspase-1.

Pralnacasan (VX-740): Another caspase-1 inhibitor that has been evaluated in clinical trials.
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Compoun
d

Target
Mechanis
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Action

IC50 Cell Type Stimulus
Referenc
e

MCC950

(CRID3)
NLRP3

Blocks ATP

hydrolysis

and

oligomeriza

tion

7.5 nM BMDMs LPS + ATP [7]

8.1 nM HMDMs LPS + ATP [7]

0.2 µM

THP1-

derived

macrophag

es

LPS +

Nigericin
[11]

CBR-470-2

PGK1

(indirectly

affects

NLRP3)

Covalent

inactivation

of NLRP3

3 µM

THP1-

ASC-GFP

cells

LPS +

Nigericin
[16]

Oridonin NLRP3

Covalent

modificatio

n, blocks

NEK7

interaction

~5 µM BMDMs
LPS +

Nigericin
[5]

Tranilast NLRP3

Binds to

NACHT

domain,

inhibits

oligomeriza

tion

~25 µM BMDMs LPS + ATP [6]

BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived

Macrophages
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A common method to assess the efficacy of inflammasome inhibitors involves the following

steps:

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human THP-1

monocytes are commonly used. THP-1 cells are often differentiated into macrophage-like

cells using phorbol 12-myristate 13-acetate (PMA).

Priming: Cells are primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate the

expression of NLRP3 and pro-IL-1β.[6]

Inhibitor Treatment: Cells are pre-treated with the inhibitor compound at various

concentrations for 30-60 minutes.

Activation: The NLRP3 inflammasome is activated with a second stimulus, such as ATP,

nigericin, or monosodium urate (MSU) crystals.

Endpoint Analysis:

IL-1β Secretion: The concentration of mature IL-1β in the cell supernatant is measured by

ELISA.

Caspase-1 Activation: The processing of pro-caspase-1 to its active p20 subunit is

assessed by Western blot.

ASC Speck Formation: The oligomerization of ASC into a large speck is visualized by

immunofluorescence or in ASC-GFP reporter cell lines.[16]

Pyroptosis: Cell death is measured by lactate dehydrogenase (LDH) release assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10049046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12005378/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inflammasome Inhibition Assay Workflow

Start Cell Culture
(BMDMs or THP-1)

Priming
(LPS)

Inhibitor
Treatment

Activation
(ATP, Nigericin) Endpoint Analysis

ELISA
(IL-1β)

Western Blot
(Caspase-1)

Microscopy
(ASC Specks)

LDH Assay
(Pyroptosis)

End

Click to download full resolution via product page

Figure 2: Experimental Workflow for Inflammasome Inhibition Assay.

Conclusion
MCC950 remains a valuable tool for studying the NLRP3 inflammasome due to its high potency

and selectivity. However, its limitations, particularly its reduced efficacy against certain disease-

associated mutants and its off-target effects, highlight the need for alternative therapeutic

strategies. A growing number of alternative compounds targeting different components of the

inflammasome pathway are being investigated. The choice of an appropriate inhibitor will

depend on the specific research question or therapeutic application, taking into account the

target, mechanism of action, and potential for off-target effects. The continued development of

novel inflammasome inhibitors with improved specificity and safety profiles holds great promise

for the treatment of a wide range of inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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